![molecular formula C6H3BrClN3 B565984 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine CAS No. 960613-96-1](/img/structure/B565984.png)

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

Descripción general

Descripción

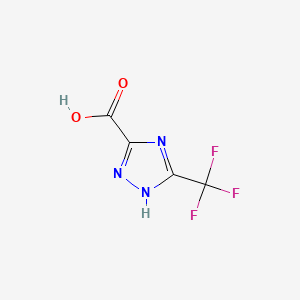

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 960613-96-1 . It has a molecular weight of 232.47 .

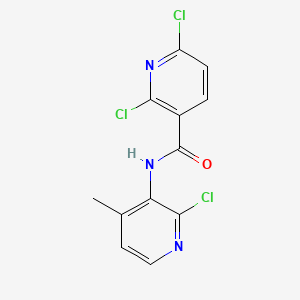

Molecular Structure Analysis

The InChI code for 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is 1S/C6H3BrClN3/c7-4-3-9-11-2-1-5 (8)10-6 (4)11/h1-3H .Physical And Chemical Properties Analysis

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is a solid at room temperature . More specific physical and chemical properties like density, melting point, and boiling point were not found in the search results .Aplicaciones Científicas De Investigación

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, including “3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine”, are used as fluorescent molecules. They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Optical Applications

These compounds have been identified as strategic for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .

Solid-State Emitters

Pyrazolo[1,5-a]pyrimidines bearing simple aryl groups allow good solid-state emission intensities. Thus, solid-state emitters can be designed by proper structural selection .

Comparable to Commercial Probes

The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Photobleaching Performance

After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes based on pyrazolo[1,5-a]pyrimidines decreased by 89–94%, measured at their maximum wavelength. This is a very good photobleaching performance when compared with those obtained for the commercial probes .

Electronic Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Safety and Hazards

The safety information available indicates that 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 . It should be avoided from heat, flames, and sparks, and oxidizing agents . Contact with skin and eyes should be avoided .

Mecanismo De Acción

Target of Action

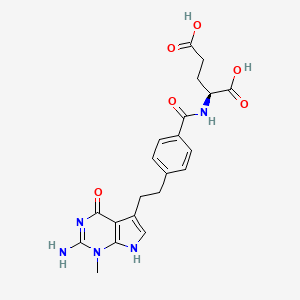

The primary targets of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in the regulation of many cellular processes such as cell cycle progression, apoptosis, transcription, and viral infections .

Mode of Action

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine interacts with its targets, the protein kinases, by addressing the ATP-binding pocket . The ATP-binding pocket is a region on the protein kinase where ATP (adenosine triphosphate) usually binds. By binding to this pocket, 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine inhibits the activity of the protein kinase, preventing the phosphorylation process .

Biochemical Pathways

The inhibition of protein kinases by 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine affects various biochemical pathways. These pathways include those involved in cell cycle progression, apoptosis, transcription, and viral infections . The exact downstream effects depend on the specific protein kinase being inhibited and the cellular context.

Result of Action

The molecular and cellular effects of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine’s action are the inhibition of protein kinase activity and the subsequent alteration of various cellular processes. This can lead to changes in cell cycle progression, apoptosis, transcription, and viral infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other chemicals, and biological factors like the presence of specific transport proteins in the body, can also affect the compound’s action and efficacy.

Propiedades

IUPAC Name |

3-bromo-5-chloropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSBSUPWYUVHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)Br)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670420 | |

| Record name | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

960613-96-1 | |

| Record name | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

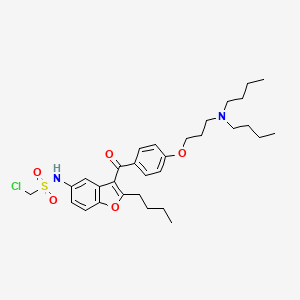

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

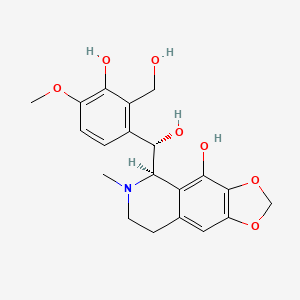

![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)